2,6-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
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Description
The compound is a benzamide derivative . Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to an amide functional group .
Molecular Structure Analysis
The compound contains a 1,3,4-thiadiazole ring, which is a type of heterocyclic compound. The nature of the substituent on the phenyl ring of 1,3,4-thiadiazoles is important for their activity .Mechanism of Action
Target of Action
It is known that thiadiazole-containing compounds, such as this one, can interact strongly with biological targets due to their mesoionic character .
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction can lead to a broad spectrum of biological activities .
Biochemical Pathways
The nature of the substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is known to be important for their cytotoxic activity , which suggests that this compound may affect pathways related to cell growth and proliferation.
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom , which could influence their bioavailability.
Result of Action
Numerous thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models , suggesting that this compound may have similar effects.
Action Environment
The nature of the substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is known to be important for their cytotoxic activity , suggesting that the compound’s action may be influenced by the chemical environment within the cell.
Properties
IUPAC Name |
2,6-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4OS/c15-10-2-1-3-11(16)13(10)14(21)18-9-4-6-20(7-5-9)12-8-17-22-19-12/h1-3,8-9H,4-7H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYQFOMDTWNAAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C(C=CC=C2F)F)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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